molecular formula C13H15ClF3NO2 B13547412 tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B13547412
M. Wt: 309.71 g/mol
InChI Key: WVFFWJMYJRQCHA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: is a chemical compound with the molecular formula C13H15ClF3NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, a chloromethyl group, and a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate include:

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.

    tert-Butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate: A structural isomer with the chloromethyl group in a different position on the phenyl ring.

    tert-Butyl N-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.

Properties

Molecular Formula

C13H15ClF3NO2

Molecular Weight

309.71 g/mol

IUPAC Name

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

WVFFWJMYJRQCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl

Origin of Product

United States

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